4-(3,3,3-Trifluoropropyl)piperidin-4-ol
Description
4-(3,3,3-Trifluoropropyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 3,3,3-trifluoropropyl substituent. The trifluoropropyl group contributes significant electronegativity, hydrophobicity, and metabolic stability, making this compound valuable in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic interactions . Its structural uniqueness lies in the combination of a polar hydroxyl group and a highly fluorinated alkyl chain, which balances solubility and membrane permeability.
Properties
IUPAC Name |
4-(3,3,3-trifluoropropyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)2-1-7(13)3-5-12-6-4-7/h12-13H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFEKIBQZIANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,3,3-Trifluoropropyl)piperidin-4-ol typically involves the reaction of piperidine with 3,3,3-trifluoropropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-(3,3,3-Trifluoropropyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield .
Scientific Research Applications
4-(3,3,3-Trifluoropropyl)piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidin-4-ol Derivatives
Key Observations :
- Fluorinated vs. Non-Fluorinated Chains: The trifluoropropyl group enhances lipophilicity and metabolic resistance compared to the phenylpropyl group in 4-(3-Phenylpropyl)piperidin-4-ol, which relies on aromatic interactions .
- Electron-Withdrawing Groups : Sulfonyl-containing derivatives () exhibit higher polarity and solubility but may face faster metabolic clearance than the trifluoropropyl analogue .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|---|
| This compound | ~225.2 | 2.8 | 0.15 | >6 hours |
| 4-(3-Phenylpropyl)piperidin-4-ol | 219.3 | 3.5 | 0.08 | ~4 hours |
| 3,3-Difluoropiperidin-4-ol | 137.1 | 0.9 | 1.2 | >8 hours |
| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol | ~325.4 | 1.2 | 0.5 | ~3 hours |
Key Findings :
- Lipophilicity : The trifluoropropyl group (LogP ~2.8) strikes a balance between the highly lipophilic phenylpropyl (LogP ~3.5) and the polar sulfonyl derivative (LogP ~1.2) .
- Metabolic Stability: Fluorination in this compound confers superior metabolic resistance compared to non-fluorinated analogues, as seen in its longer half-life (>6 hours) .
Key Insights :
- Role of Trifluoropropyl in EthR Inhibition : The CF3 group in this compound enhances binding to EthR’s hydrophobic pocket, though its activity (IC50 ~120 nM) is slightly lower than thiazole-containing analogues (IC50 ~85 nM) due to steric effects .
- Selectivity in Kinase Targets : The oxadiazole derivative () demonstrates how heterocyclic substituents can fine-tune selectivity, though its exact targets remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
